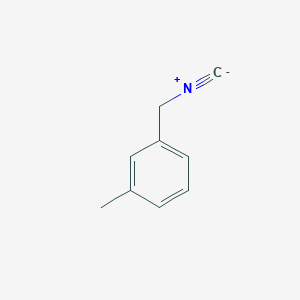

3-Methylbenzylisocyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylbenzylisocyanide is a chemical compound that is not directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential properties and reactivity. For instance, the synthesis of various methylbenzoyl derivatives and benzyl compounds, as well as the characterization of their molecular structures, are discussed in the papers . These studies provide a foundation for understanding the chemical behavior of structurally similar compounds like 3-methylbenzylisocyanide.

Synthesis Analysis

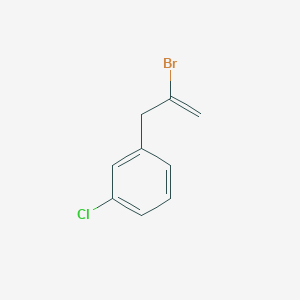

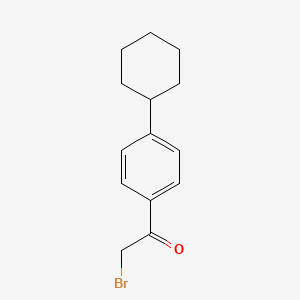

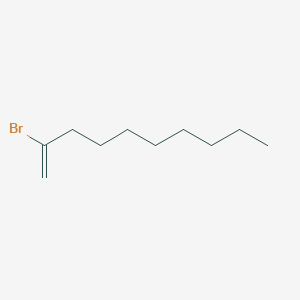

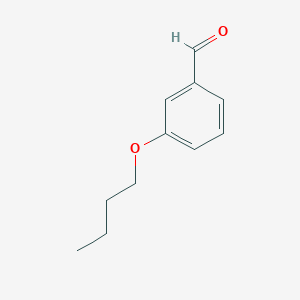

The synthesis of compounds related to 3-methylbenzylisocyanide involves the use of isothiocyanates and amines, as seen in the preparation of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas . Additionally, the synthesis of 3-methylbenzylammonium nitrate demonstrates the use of ammonium salts and nitrate anions to form inorganic-organic hybrid materials . These methods could potentially be adapted for the synthesis of 3-methylbenzylisocyanide by reacting 3-methylbenzylamine with a suitable isocyanate source.

Molecular Structure Analysis

The molecular structures of related compounds are determined using techniques such as X-ray crystallography, NMR, and DFT calculations . For example, the crystal structure of methyl 2,3-anhydro-α-D-manno- and -allo-pyranoside p-bromobenzyl provides insights into the conformational preferences of benzyl derivatives . Similarly, the structure of 3-methylbenzylammonium nitrate is elucidated using single-crystal X-ray diffraction . These studies suggest that 3-methylbenzylisocyanide would likely exhibit a linear geometry around the isocyanide group, with the methyl group influencing its electronic properties.

Chemical Reactions Analysis

The reactivity of compounds similar to 3-methylbenzylisocyanide can be inferred from the chemical reactions described in the papers. For instance, thioureas are synthesized through the reaction of isothiocyanates with amines , while azidolysis is used to modify the structure of benzyl derivatives . These reactions indicate that 3-methylbenzylisocyanide could participate in nucleophilic addition reactions due to the electrophilic nature of the isocyanide carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for predicting those of 3-methylbenzylisocyanide. The stability and photophysical properties of heteroacenes , the vibrational spectra of thioureas , and the thermal behavior of 3-methylbenzylammonium nitrate are all relevant to understanding the potential properties of 3-methylbenzylisocyanide. It is likely that 3-methylbenzylisocyanide would exhibit characteristic IR absorption due to the isocyanide functional group and have a relatively stable structure influenced by the electron-donating methyl group.

Applications De Recherche Scientifique

Enzymatic Activity in Mammalian Tissues

3-Methylbenzylisocyanide has been associated with enzymatic activities in mammalian tissues. A study by Gagnon (1979) identified a protein methylesterase activity in various mammalian tissues, which could be linked to the regulation of leukocyte chemotaxis and exocytotic secretion, processes where 3-Methylbenzylisocyanide may play a role (Gagnon, 1979).

Cellular Transformation Studies

Research by Reznikoff et al. (1973) used C3H mouse embryo cells to study chemical oncogenesis in culture, investigating how various compounds, possibly including 3-Methylbenzylisocyanide, influence cellular transformation and cytotoxicity (Reznikoff et al., 1973).

DNA Precursor Metabolism

Milam et al. (1986) found that certain compounds, potentially including 3-Methylbenzylisocyanide, can have significant effects on DNA precursor metabolism, highlighting the complexity of its biological interactions (Milam et al., 1986).

Ultraviolet Filter Studies

4-Methylbenzylidene camphor (4MBC), a chemical related to 3-Methylbenzylisocyanide, has been studied for its role as an ultraviolet filter in sunscreens. A study by Fang et al. (2018) explored the photophysical mechanism of 4MBC, which may have parallels in understanding the behavior of 3-Methylbenzylisocyanide (Fang et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

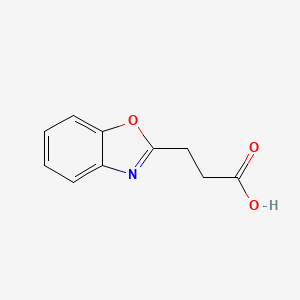

IUPAC Name |

1-(isocyanomethyl)-3-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-4-3-5-9(6-8)7-10-2/h3-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZLCOJMLJHQHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374911 |

Source

|

| Record name | 3-Methylbenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzylisocyanide | |

CAS RN |

602261-96-1 |

Source

|

| Record name | 3-Methylbenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)